molecular formula C5H7BrN4O2 B1529109 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 1858251-65-6

5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B1529109
CAS No.: 1858251-65-6
M. Wt: 235.04 g/mol
InChI Key: ZCKLXZXJXWSFSH-UHFFFAOYSA-N
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Description

5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position, a methoxymethyl group at the 1-position, and a carboxamide group at the 3-position of the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives. For example, the reaction between hydrazine hydrate and ethyl acetoacetate can form a triazole ring.

    Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Carboxamide Formation: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antifungal, and anticancer activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the methoxymethyl group play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The carboxamide group may also participate in hydrogen bonding interactions, stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-1H-1,2,4-triazole
  • 3-Bromo-1-methyl-1H-1,2,4-triazole
  • 5-Bromo-3-chloro-1H-1,2,4-triazole

Uniqueness

5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of the methoxymethyl group and the carboxamide group, which confer distinct chemical and biological properties. These functional groups enhance its solubility, stability, and binding affinity to biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5-bromo-1-(methoxymethyl)-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4O2/c1-12-2-10-5(6)8-4(9-10)3(7)11/h2H2,1H3,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKLXZXJXWSFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC(=N1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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